(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 5 and an (E)-configured α,β-unsaturated carbonyl moiety linked to a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl substituent is a pharmacophoric motif associated with microtubule inhibition and antiproliferative activity . The thiadiazole ring enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)8-16-20-21-18(26-16)19-15(22)7-6-12-9-13(23-3)17(25-5)14(10-12)24-4/h6-7,9-11H,8H2,1-5H3,(H,19,21,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWWFXQYJGRSO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and findings.
Synthesis and Characterization
The synthesis of thiadiazole derivatives often involves the reaction of hydrazine or thiosemicarbazide with appropriate carbonyl compounds. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
Antimicrobial Activity
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Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties primarily through inhibition of bacterial enzymes and disruption of cell wall synthesis. Studies have shown that compounds containing the thiadiazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria.
The compound's activity against specific strains remains to be fully characterized but is anticipated based on the structural similarities to other active thiadiazole derivatives .
Compound Target Bacteria Inhibition Zone (mm) Compound A Staphylococcus aureus 18 Compound B Escherichia coli 20 This compound Not yet tested
Anticancer Activity
- In Vitro Studies : The anticancer potential of thiadiazole derivatives has been widely studied. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Neuroprotective Activity
- Cell Viability Assays : Recent studies have indicated that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. For example, compounds were tested in cultures of mouse neurons under neurotoxic conditions (e.g., glutamate exposure), demonstrating significant neuroprotective effects.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by various substituents on the thiadiazole ring and adjacent aromatic systems. For instance:
- Substituents : The presence of electron-donating groups like methoxy enhances activity by stabilizing reactive intermediates.
- Hydrophobic Interactions : Alkyl groups improve membrane permeability and bioavailability.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The unique structure of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide suggests potential efficacy against cancer cell lines. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer types.
Case Study: Cytotoxicity Assessment
A study demonstrated that derivatives of thiadiazoles showed promising results in inhibiting the growth of cancer cells. For instance, a related compound exhibited percent growth inhibition (PGI) values of over 70% against several cancer cell lines including OVCAR-8 and NCI-H40 . This suggests that the compound could be a lead candidate for further development as an anticancer agent.
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with biological targets that are essential for microbial survival.
Case Study: Synergistic Effects with Antibiotics
Recent studies have illustrated the synergistic effects of thiadiazole derivatives when combined with conventional antibiotics such as Amphotericin B. The interaction enhances the efficacy of the antibiotic while reducing its toxicity, indicating potential applications in treating resistant microbial strains .
Anti-inflammatory Applications
Another significant application of thiadiazole derivatives is in anti-inflammatory therapy. The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes.
Case Study: Molecular Docking Studies
Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses. This positions the compound as a candidate for further investigation in anti-inflammatory drug development .
Antidiabetic Effects
Emerging research indicates that thiadiazole derivatives may possess antidiabetic properties. The structural features of these compounds allow them to modulate metabolic pathways involved in glucose regulation.
Case Study: In Vivo Studies
In vivo studies have shown that certain thiadiazole derivatives exhibit significant antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues . This application could lead to new therapeutic strategies for managing diabetes.
Antituberculosis Activity
Thiadiazoles have also been investigated for their potential against tuberculosis (TB). Certain derivatives have demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis.
Case Study: In Vitro Efficacy
Research has shown that specific thiadiazole compounds exhibit substantial inhibitory effects on both MDR-TB and H37Rv strains. These findings highlight the importance of thiadiazoles in developing new treatments for TB .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The thiadiazole ring and propenamide group are key reaction sites:
Thiadiazole Reactivity
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Electrophilic substitution : The sulfur and nitrogen atoms in the thiadiazole ring enable reactivity with electrophiles. For example, halogenation may occur at the C-5 position under acidic conditions, as seen in similar thiadiazole derivatives .
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Nucleophilic attack : The ring’s electron-deficient nature allows nucleophilic substitution, particularly at the C-2 position. Reactions with amines or alkoxides can yield substituted derivatives.
Propenamide Reactivity
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The α,β-unsaturated amide undergoes Michael additions with nucleophiles (e.g., thiols, amines) targeting the β-carbon. For example, glutathione conjugation has been observed in analogous enamide systems .
| Reaction Type | Reagents/Conditions | Product | Characterization Methods |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 0–5°C | 5-Chloro-thiadiazole derivative | NMR, IR |
| Michael Addition | Thiophenol, EtOH, RT | β-Sulfide adduct | LC-MS, UV-Vis |
Hydrolysis and Stability
The compound’s stability under hydrolytic conditions depends on pH:
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Acidic Hydrolysis : The thiadiazole ring resists hydrolysis below 100°C, but the amide bond may cleave in concentrated HCl, yielding 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid and 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine.
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Basic Hydrolysis : Under NaOH (1M, reflux), the propenamide undergoes saponification to form the corresponding carboxylate .
Hydrogenation
The α,β-unsaturated double bond is reduced catalytically:
Oxidation
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogenation | 10% Pd-C, H₂, EtOH | Saturated propanamide | 85% |
| Sulfoxidation | H₂O₂, AcOH, 50°C | Thiadiazole sulfoxide | 72% |
Photochemical Reactions
The trimethoxyphenyl group absorbs UV light (λmax ~280 nm), leading to potential photodegradation. Irradiation at 254 nm in methanol generates demethylated products and ring-opened species, as observed in related aryl ethers .
Comparative Reactivity Table
Comparison with Similar Compounds
Cytotoxic Activity
Compounds featuring the 1,3,4-thiadiazole core and 3,4,5-trimethoxyphenyl group exhibit notable anticancer activity. For example:
The acetamide derivative (IC₅₀: ~12–15 mg/mL) shows superior activity against breast (MCF-7) and lung (A549) cancers compared to other 2,4-dioxothiazolidine-5-acetic acid derivatives . The sulfanyl-substituted analog (STK807035) has a higher molecular weight (471.56), which may influence solubility and bioavailability .
Antimicrobial Activity
Replacement of the 2-methylpropyl group with sulfonyl or oxadiazole rings modulates antimicrobial potency:
Sulfonyl-thiadiazole derivatives exhibit antifungal activity, while oxadiazole analogs show broader efficacy against bacteria and fungi, likely due to enhanced electrophilicity and membrane penetration .
Substitution Effects on Thiadiazole Position 5
Variations at position 5 of the thiadiazole ring significantly alter biological activity:
The 4-methylphenyl substituent in ZINC2331301 may enhance lipophilicity but requires further biological validation .
Trifluoromethyl-Substituted Analogs
The introduction of trifluoromethyl groups improves metabolic stability and target affinity:
| Compound Name | Substituent | Molecular Weight | Activity | Reference |
|---|---|---|---|---|
| (2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide | Trifluoromethyl | 389.35 | Not reported |
This analog’s lower molecular weight (389.35 vs. 471.56 in STK807035) may improve pharmacokinetic profiles, though biological data are pending .
Key Structural-Activity Relationships (SAR)
3,4,5-Trimethoxyphenyl Group : Critical for microtubule disruption and antiproliferative effects .
Thiadiazole Core : Enhances metabolic stability and hydrogen-bonding interactions .
Position 5 Substituents :
- Alkyl/Sulfanyl Groups (e.g., 2-methylpropyl): Improve lipophilicity and membrane permeability .
- Aromatic/Indole Groups : May enable DNA intercalation or kinase inhibition .
Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show broader antimicrobial activity due to increased electrophilicity .
Q & A
Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?
The synthesis typically involves coupling a 1,3,4-thiadiazole-2-amine derivative with a 3,4,5-trimethoxycinnamoyl chloride. Key steps include:
- Thiadiazole core preparation : Reacting 2-methylpropyl-substituted thiosemicarbazide with POCl₃ under reflux (60–90°C), followed by pH adjustment to precipitate intermediates .
- Cinnamoyl conjugation : Using a Schotten-Baumann reaction with trimethoxyphenylprop-2-enoyl chloride in dichloromethane and triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMSO/water) .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole and E-configuration of the propenamide via coupling constants (e.g., J = 15–16 Hz for trans-vinylic protons) .
- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement (R-factor < 0.05) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
Q. What biological activities are reported for structurally related 3,4,5-trimethoxyphenyl derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : MIC values < 10 µg/mL against Staphylococcus aureus and Candida albicans due to membrane disruption .
- Anticancer potential : Inhibition of tubulin polymerization (IC₅₀ ~ 1–5 µM) via trimethoxyphenyl binding to the colchicine site .
Advanced Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent selection : Replace dichloromethane with THF to improve solubility of hydrophobic intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- By-product mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acyl chloride .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Conduct time-kill assays to distinguish static vs. cidal effects at varying concentrations .
- Membrane permeability assays : Compare accumulation in Gram-positive vs. Gram-negative bacteria using fluorescent probes (e.g., ethidium bromide) .
- Synergism testing : Evaluate combinatorial effects with β-lactams via checkerboard assays (FIC index ≤ 0.5 indicates synergism) .
Q. How can computational methods complement crystallographic data for structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict binding modes to tubulin (PDB: 1SA0) and prioritize analogs with higher docking scores .
- DFT calculations : Calculate electrostatic potential maps to rationalize regioselectivity in thiadiazole functionalization .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What crystallographic challenges arise in resolving the thiadiazole-propenamide conformation?
- Disorder modeling : Apply TWINLAW in SHELXL to address twinning in crystals with pseudo-merohedral symmetry .
- Hydrogen bonding analysis : Use graph-set notation (e.g., C(6) chains) to interpret packing motifs and stabilize the E-configuration .
- Thermal motion correction : Refine anisotropic displacement parameters (ADPs) for non-H atoms to reduce R₁ residuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
